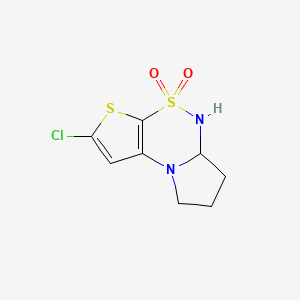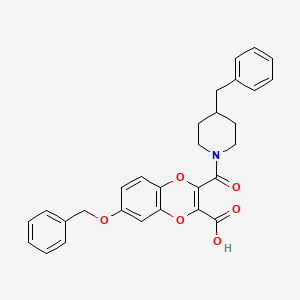
LTB4 antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LTB4 antagonist 3: is a compound known for its anti-inflammatory properties. It functions by inhibiting the activity of leukotriene B4, a potent lipid mediator involved in inflammation and immune responses. This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 3 involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production.
化学反应分析
Types of Reactions: LTB4 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Chemistry: LTB4 antagonist 3 is used in chemical research to study the mechanisms of inflammation and immune responses. It serves as a tool compound to investigate the role of leukotriene B4 in various biological processes.
Biology: In biological research, this compound is employed to explore the pathways involved in leukocyte recruitment and activation. It helps in understanding the molecular mechanisms underlying inflammatory diseases.
Medicine: The compound has potential therapeutic applications in treating conditions such as asthma, arthritis, and inflammatory bowel disease. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry: In the pharmaceutical industry, this compound is used in the development of new anti-inflammatory drugs. Its unique properties make it a valuable candidate for drug discovery and development.
作用机制
LTB4 antagonist 3 exerts its effects by binding to the leukotriene B4 receptor, thereby blocking the interaction between leukotriene B4 and its receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and immune cell recruitment. The compound specifically targets the leukotriene B4 receptor, making it highly selective and effective in reducing inflammation.
相似化合物的比较
- Leukotriene B4 receptor antagonist 1
- Leukotriene B4 receptor antagonist 2
- Leukotriene B4 receptor antagonist 4
Comparison: LTB4 antagonist 3 stands out due to its high selectivity and potency in inhibiting the leukotriene B4 receptor. Compared to other similar compounds, it has shown superior efficacy in reducing inflammation and has a better safety profile. Its unique molecular structure allows for more effective binding to the receptor, making it a promising candidate for therapeutic applications.
属性
分子式 |
C29H27NO6 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
2-(4-benzylpiperidine-1-carbonyl)-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C29H27NO6/c31-28(30-15-13-21(14-16-30)17-20-7-3-1-4-8-20)26-27(29(32)33)36-25-18-23(11-12-24(25)35-26)34-19-22-9-5-2-6-10-22/h1-12,18,21H,13-17,19H2,(H,32,33) |
InChI 键 |
QJHNUCHFWIOGCG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(OC4=C(O3)C=CC(=C4)OCC5=CC=CC=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



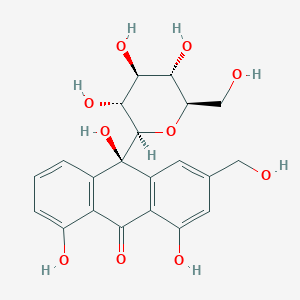

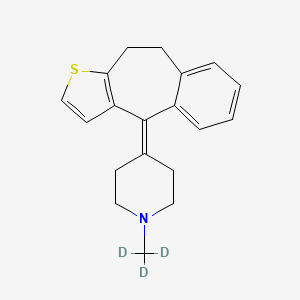
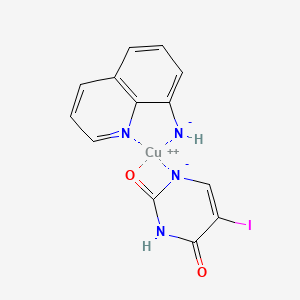
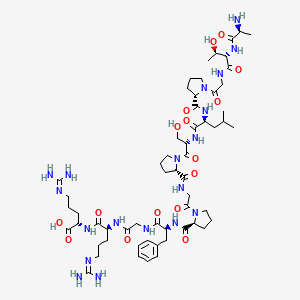

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
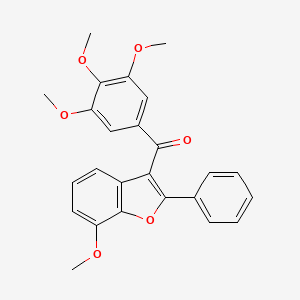


![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
